molecular formula C13H16N2O2S B5106650 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide

Cat. No. B5106650
M. Wt: 264.35 g/mol
InChI Key: LJXQOQMBVSYKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide, also known as DTTZ, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DTTZ is a thiazolidinone derivative that has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to activate the p38 MAPK pathway, which leads to the activation of caspase-3 and caspase-9. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to induce apoptosis, inhibit cell growth and migration, and downregulate the expression of matrix metalloproteinases. In inflammation research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuroprotection research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has some limitations, including its low stability in solution and its limited availability.

Future Directions

There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide. In cancer research, future studies could focus on the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide in combination with other anti-cancer agents to enhance its efficacy. In inflammation research, future studies could focus on the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide in animal models of inflammatory diseases. In neuroprotection research, future studies could focus on the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide in animal models of neurodegenerative diseases. In addition, future studies could focus on the development of more stable and potent derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide.

Synthesis Methods

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide involves the reaction of 2-methylphenol with 2-bromoethanol in the presence of sodium hydride to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 2-aminothiophenol in the presence of acetic anhydride to form N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been studied for its potential use in various scientific research fields. In cancer research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the growth and migration of cancer cells by downregulating the expression of matrix metalloproteinases. In inflammation research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuroprotection research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide has been shown to protect neurons from oxidative stress-induced damage.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(2-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-5-3-4-6-11(9)17-10(2)12(16)15-13-14-7-8-18-13/h3-6,10H,7-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXQOQMBVSYKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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